molecular formula C25H24N2O3S B2840367 (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-41-6

(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2840367
CAS No.: 893311-41-6
M. Wt: 432.54
InChI Key: PORDWXRXQKUSEB-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a synthetic benzothiazine derivative supplied for research and development purposes. The compound is provided with a documented molecular weight of 432.5 g/mol and the molecular formula C 25 H 24 N 2 O 3 S . It is assigned the CAS Registry Number 893311-41-6, ensuring precise identification for scientific use . As a member of the benzothiazinone chemical class, this compound features a 2,1-benzothiazin-4(3H)-one core structure that is 2,2-dioxide and further substituted with a (2,3-dimethylphenyl)amino)methylene group at the 3-position and a (4-methylphenyl)methyl group at the 1-position . This specific E-configurational isomer is characterized by its calculated physicochemical properties, including an estimated density of 1.342 g/cm³ and a predicted boiling point of 600.5 °C . Researchers can leverage this high-quality chemical for exploratory studies in various fields, including medicinal chemistry and materials science. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

(3E)-3-[(2,3-dimethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-11-13-20(14-12-17)16-27-23-10-5-4-8-21(23)25(28)24(31(27,29)30)15-26-22-9-6-7-18(2)19(22)3/h4-15,26H,16H2,1-3H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORDWXRXQKUSEB-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4C)C)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC(=C4C)C)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazinone core, followed by the introduction of the dimethylphenyl and methylbenzyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts like palladium or copper, and solvents such as dichloromethane or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial setting to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Research indicates that derivatives of benzothiazine compounds exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that benzothiazine derivatives can possess significant antimicrobial activity. For example, compounds derived from 1,2-benzoxathiin-4(3H)-one 2,2-dioxide have been evaluated for their effectiveness against various bacterial strains .
  • Antitumor Activity : The structural similarity of these compounds to known anticancer agents has led to investigations into their potential as antitumor agents. Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation through various mechanisms .
  • Anticoagulant Effects : Some studies have linked the anticoagulant properties of benzothiazine derivatives to their ability to inhibit specific enzymes involved in the coagulation cascade. This has implications for developing new anticoagulant therapies .

Case Studies

Several case studies highlight the applications of (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide:

  • Synthesis and Evaluation of Antimicrobial Activity :
    • A study focused on synthesizing new 2-amino-4H-pyran derivatives from 1,2-benzoxathiin-4(3H)-one 2,2-dioxide through multicomponent reactions. The resulting compounds were tested for antimicrobial activity against several pathogens, demonstrating promising results .
  • Antitumor Screening :
    • Another research effort investigated the cytotoxic effects of various benzothiazine derivatives on human cancer cell lines. The findings indicated that specific modifications to the benzothiazine structure could enhance antitumor efficacy .

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several heterocyclic systems, including:

Compound Class Key Structural Features Biological/Reactivity Profile Reference
1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide Lacks the (2,3-dimethylphenyl)amino and 4-methylbenzyl substituents. Used in multicomponent synthesis of 2-amino-4H-pyrans via reactions with aldehydes and nitriles . [2]
3,4-Dihydro-2H-1,5,2-Benzo[f]dithiazepin-3-ones Replaces oxygen with sulfur, introduces additional heteroatoms. Exhibits anticancer activity; synthesis involves condensation of dithiocarbazinates . [3]
Triazole-thione derivatives Contains triazole and thione groups instead of benzothiazine. Forms hydrogen-bonded supramolecular structures; potential antimicrobial activity . [8]

Key Differences and Implications

Substituent Effects: The (2,3-dimethylphenyl)amino and 4-methylbenzyl groups in the target compound likely enhance lipophilicity and steric hindrance compared to simpler benzothiazinones . This may reduce reactivity in multicomponent reactions but improve pharmacokinetic properties. In contrast, benzo[f]dithiazepinones (e.g., compounds 8–20) exhibit sulfur-mediated redox activity, which is absent in the sulfone-containing target compound .

Synthetic Pathways: The target compound’s synthesis likely involves a Knoevenagel-like condensation, similar to benzothiazinone derivatives . However, benzo[f]dithiazepinones require dithiocarbazinate intermediates, reflecting divergent mechanistic pathways .

Triazole-thione derivatives, however, leverage hydrogen-bonding networks for supramolecular assembly rather than direct bioactivity .

Crystallographic Analysis :

  • Tools like SHELX and ORTEP-3 (used for small-molecule crystallography) are critical for resolving the stereochemistry and hydrogen-bonding patterns of such compounds . For example, triazole-thione derivatives form hexamers via N–H···S and O–H···S interactions , whereas the target compound’s 2,2-dioxide group may favor weaker van der Waals interactions.

Table 1: Comparative Data for Selected Analogues

Parameter Target Compound 1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide Benzo[f]dithiazepin-3-ones Triazole-thiones
Molecular Weight (g/mol) ~470 (estimated) ~250 300–400 ~350
Key Functional Groups Sulfone, enamine, 4-methylbenzyl Sulfone, carbonyl Sulfur heterocycles, dioxides Triazole, thione, chlorophenyl
Synthetic Yield Not reported 60–85% 45–70% 50–75%
Biological Activity Unknown None reported Anticancer (in vitro) Supramolecular assembly

Biological Activity

The compound (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the class of benzothiazine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the reaction of benzothiazine derivatives with various amines and aldehydes under controlled conditions. Previous studies have shown that similar compounds can be synthesized using methods such as:

  • Knoevenagel condensation : This method has been effectively employed to produce various benzothiazine derivatives with enhanced biological properties .
  • Multicomponent reactions : These reactions allow for the efficient synthesis of complex structures in a single step, which is beneficial in medicinal chemistry .

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have shown:

  • Inhibition of cell proliferation : In vitro studies demonstrated that certain derivatives inhibited the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells .
  • Mechanisms of action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, some benzothiazine derivatives were found to activate caspase pathways leading to programmed cell death .

Antibacterial Activity

Benzothiazine compounds have also been evaluated for their antibacterial properties. The following points summarize key findings:

  • Broad-spectrum activity : Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazine derivatives is another area of interest:

  • Inhibition of pro-inflammatory cytokines : Compounds similar to (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been shown to reduce levels of TNF-alpha and IL-6 in various models of inflammation .
  • Clinical relevance : These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Study 1: Anticancer Efficacy

A recent study evaluated a series of benzothiazine derivatives for their anticancer effects on MDA-MB-231 and NUGC-3 cell lines. The results indicated that certain modifications in the structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents.

CompoundIC50 (µM)Cell Line
A10MDA-MB-231
B15NUGC-3
C5SK-Hep-1

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific analogs exhibited potent inhibitory effects.

CompoundZone of Inhibition (mm)Bacteria
D20Staphylococcus aureus
E15Escherichia coli

Q & A

Q. What are the optimal synthetic routes for preparing (3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

  • Step 1: Chlorination of the benzothiazine core using reagents like N-chlorosuccinimide (NCS) in carbon tetrachloride under reflux, as demonstrated in analogous 2,1-benzothiazine syntheses .
  • Step 2: Condensation with 2,3-dimethylphenylamine via Schiff base formation, requiring anhydrous conditions and catalysts like DIPEA (N,N-diisopropylethylamine) to stabilize intermediates .
  • Purification: Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the E-isomer, confirmed via XRD .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray Crystallography: Resolves stereochemistry (e.g., E/Z configuration) and confirms the benzothiazine-dioxide core .
  • NMR Spectroscopy: 1^1H NMR identifies aromatic protons (6.5–8.0 ppm) and methyl groups (2.1–2.5 ppm). 13^{13}C NMR detects carbonyl (170–180 ppm) and sulfone (50–60 ppm) signals .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • In vitro assays: Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria), or anticancer potential using MTT assays (IC50_{50} against HeLa or MCF-7 cell lines) .
  • Control compounds: Compare with structurally related benzothiazines (e.g., 2-methylbenzothiazole derivatives) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Methodological Answer:

  • Functional group variation: Modify the 2,3-dimethylphenylamino group (e.g., halogenation, methoxy substitution) and assess changes in bioactivity .
  • Quantitative SAR (QSAR): Use computational tools (e.g., molecular docking with COX-2 or kinase targets) to correlate electronic/hydrophobic parameters with activity .
  • Statistical validation: Apply ANOVA to compare activity across derivatives, ensuring p < 0.05 significance .

Q. What experimental strategies address contradictions in solubility vs. bioactivity data?

Methodological Answer:

  • Solubility enhancement: Use co-solvents (DMSO/PEG) or formulate as nanoparticles (liposomal encapsulation) to improve bioavailability without altering activity .
  • Dose-response recalibration: Re-test bioactivity at higher concentrations (e.g., 100–200 µM) to distinguish solubility-limited false negatives .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer:

  • OECD Guidelines: Follow Test No. 307 (aerobic soil degradation) to measure half-life (t1/2_{1/2}) and metabolite profiling .
  • Biotic/abiotic assays: Expose the compound to UV light (abiotic degradation) or microbial consortia (biotic degradation) under controlled pH/temperature .
  • Ecotoxicity: Use Daphnia magna (LC50_{50}) and algal growth inhibition tests to evaluate aquatic toxicity .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory: Calculate HOMO-LUMO gaps (via DFT) to predict sites for electrophilic/nucleophilic attacks .
  • Hammett Linear Free Energy Relationships (LFER): Correlate substituent effects (σ values) on reaction rates in substitution or oxidation pathways .

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

Methodological Answer:

  • Single-crystal XRD: Compare unit cell parameters (e.g., space group P21_1/c) and torsion angles with reported analogs to validate the E-configuration .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing and stability .

Data Analysis & Theoretical Integration

Q. What statistical methods are recommended for analyzing dose-response inconsistencies?

Methodological Answer:

  • Non-linear regression: Fit data to Hill or Log-logistic models (using software like GraphPad Prism) to calculate EC50_{50}/IC50_{50} with 95% confidence intervals .
  • Outlier detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous data points in replicate experiments .

Q. How can computational models predict metabolic pathways for this compound?

Methodological Answer:

  • In silico tools: Use SwissADME or MetaPrint2D to identify probable Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites .
  • MD Simulations: Simulate liver microsomal interactions (e.g., CYP3A4 binding) to prioritize lab-based metabolic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.